molecular formula C19H19N3O2 B11566008 2-(2,6-dimethylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

2-(2,6-dimethylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

Cat. No.: B11566008
M. Wt: 321.4 g/mol
InChI Key: SLEMSYDRKJHOBQ-SRZZPIQSSA-N
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Description

2-(2,6-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenoxy group, an indole moiety, and an acetohydrazide linkage. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Preparation of 2-(2,6-dimethylphenoxy)acetohydrazide

      Reaction: 2,6-dimethylphenol is reacted with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid.

      Hydrazide Formation: The resulting acid is then converted to its hydrazide derivative by reacting with hydrazine hydrate.

  • Condensation with Indole-3-carboxaldehyde

      Reaction: The 2-(2,6-dimethylphenoxy)acetohydrazide is then condensed with indole-3-carboxaldehyde under acidic or basic conditions to form the final product, 2-(2,6-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

2-(2,6-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Products: Oxidation can lead to the formation of corresponding oxides or ketones.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Products: Reduction can result in the formation of alcohols or amines.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Products: Substitution reactions can introduce new functional groups, such as halides or alkyl groups.

Scientific Research Applications

  • Chemistry

      Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

      Material Science: It can be used in the synthesis of novel materials with unique properties.

  • Biology

      Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.

      Antimicrobial Activity: Studies have indicated its effectiveness against certain bacterial and fungal strains.

  • Medicine

      Drug Development: Due to its unique structure, the compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

  • Industry

      Agriculture: It can be used in the development of agrochemicals for pest control.

      Pharmaceuticals: The compound can be utilized in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

      Enzymes: The compound can bind to the active sites of enzymes, inhibiting their activity.

      Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

  • Pathways

      Apoptosis: The compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways.

      Inflammation: It can inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

2-(2,6-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      2-(2,6-dimethylphenoxy)acetohydrazide: Lacks the indole moiety, resulting in different biological activities.

      N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide: Lacks the phenoxy group, affecting its chemical reactivity and applications.

  • Uniqueness

      Structural Complexity: The presence of both phenoxy and indole groups in the same molecule imparts unique chemical and biological properties.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C19H19N3O2/c1-13-6-5-7-14(2)19(13)24-12-18(23)22-21-11-15-10-20-17-9-4-3-8-16(15)17/h3-11,20H,12H2,1-2H3,(H,22,23)/b21-11+

InChI Key

SLEMSYDRKJHOBQ-SRZZPIQSSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CNC3=CC=CC=C32

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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